3-(1-ethyl-1H-pyrazol-4-yl)propanal
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Overview
Description
3-(1-Ethyl-1H-pyrazol-4-yl)propanal is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)propanal typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable aldehyde precursor. One common method is the condensation of 1-ethyl-1H-pyrazole with propanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrazol-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid
Reduction: 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.
Scientific Research Applications
3-(1-Ethyl-1H-pyrazol-4-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)propanal depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propanal
- 3-(1H-1,2,4-Triazol-1-yl)propanal
- 3-(5-Methyl-1H-benzimidazol-2-yl)propanal
Uniqueness
3-(1-Ethyl-1H-pyrazol-4-yl)propanal is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)propanal |
InChI |
InChI=1S/C8H12N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h5-7H,2-4H2,1H3 |
InChI Key |
QNHZXYMYEQXPOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CCC=O |
Origin of Product |
United States |
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